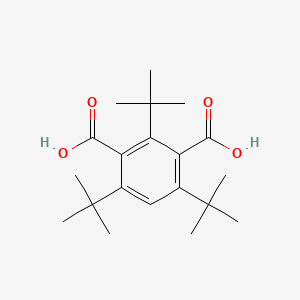
2,4,6-Tri-tert-butylisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tri-tert-butylisophthalic acid is an organic compound characterized by the presence of three tert-butyl groups attached to an isophthalic acid core. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butylisophthalic acid typically involves the alkylation of isophthalic acid with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where isophthalic acid reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri-tert-butylisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, although the steric hindrance from the tert-butyl groups may limit the reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2,4,6-Tri-tert-butylisophthalic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential as a drug candidate or as a component in drug delivery systems is ongoing.
Industry: It is used in the production of high-performance materials, including polymers and resins, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tri-tert-butylisophthalic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π interactions. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the carboxylic acid groups.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is widely used as an antioxidant.
Isophthalic acid: The parent compound without the tert-butyl groups.
Uniqueness
2,4,6-Tri-tert-butylisophthalic acid is unique due to the combination of steric hindrance from the tert-butyl groups and the presence of carboxylic acid functionalities. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
Properties
CAS No. |
342822-69-9 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,4,6-tritert-butylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-18(2,3)11-10-12(19(4,5)6)14(17(23)24)15(20(7,8)9)13(11)16(21)22/h10H,1-9H3,(H,21,22)(H,23,24) |
InChI Key |
JTWYSMVDOMQNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1C(=O)O)C(C)(C)C)C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
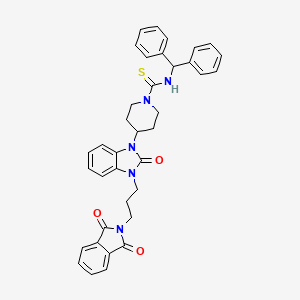
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
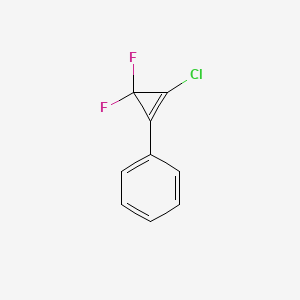
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
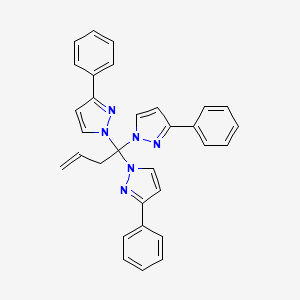
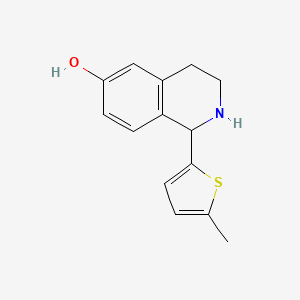
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)
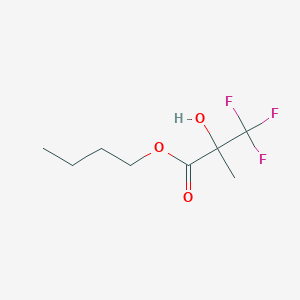
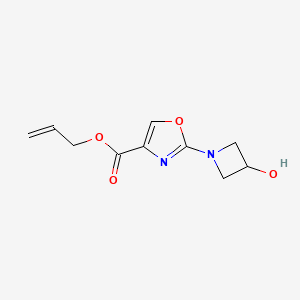
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

